

An In-depth Technical Guide to m-Cresol, 6heptyl-

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Compound of Interest		
Compound Name:	m-Cresol, 6-heptyl-	
Cat. No.:	B1675969	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **m-Cresol, 6-heptyl-** is limited. This guide provides a summary of the existing data and presents generalized experimental protocols and workflows relevant to the characterization of similar phenolic compounds.

Introduction

m-Cresol, 6-heptyl-, also known as 6-heptyl-3-methylphenol, is a derivative of m-cresol, an aromatic organic compound. While specific details regarding its biological activity and applications are not extensively documented in publicly accessible literature, it is classified as a bioactive chemical.[1][2][3] This suggests potential for further investigation in fields such as drug discovery and material science. This document aims to consolidate the available information and provide a framework for the further study of this compound.

Chemical Structure and Properties

The chemical structure of **m-Cresol, 6-heptyl-** consists of a phenol ring with a methyl group at the meta-position and a heptyl group at the ortho-position relative to the hydroxyl group.

Table 1: Chemical and Physical Properties of m-Cresol, 6-heptyl-



Property	Value	Source
IUPAC Name	6-heptyl-3-methylphenol	-
CAS Number	63989-86-6	[1][2][3]
Molecular Formula	C14H22O	[1][3]
Molecular Weight	206.32 g/mol	[2]
SMILES	CCCCCCc1ccc(C)cc1O	[1][3]
Physical State	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Not specified	-
Storage Temperature	-20°C	[1][3]

Experimental Protocols

Due to the lack of specific published experimental data for **m-Cresol, 6-heptyl-**, this section provides generalized protocols for the synthesis and characterization of alkylated phenols. These methods are representative of standard laboratory procedures and can be adapted for the study of this specific compound.

General Synthesis of 6-alkyl-m-cresol via Friedel-Crafts Alkylation

This protocol describes a general method for the alkylation of m-cresol, which can be adapted for the synthesis of **m-Cresol**, **6-heptyl-**.

Materials:

- m-Cresol
- 1-Heptene or 1-Chloroheptane



- Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or H₂SO₄)
- Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve m-cresol in the anhydrous solvent.
- · Cool the mixture in an ice bath.
- Slowly add the Lewis acid catalyst portion-wise while stirring.
- Add 1-heptene (or 1-chloroheptane) dropwise from the dropping funnel to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time (this will require optimization).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it over a mixture of crushed ice and concentrated HCI.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.



- Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

Characterization of m-Cresol, 6-heptyl-

The following are standard techniques for characterizing a newly synthesized or isolated compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To determine the number and environment of protons. Expected signals would include those for the aromatic protons, the methyl group protons, the methylene protons of the heptyl chain, and the phenolic hydroxyl proton.
 - 13C NMR: To determine the number and environment of carbon atoms.
- Infrared (IR) Spectroscopy: To identify functional groups. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenolic hydroxyl group. Peaks in the aromatic region (around 1600 cm⁻¹) and C-H stretching region (around 2850-3000 cm⁻¹) would also be expected.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The
 molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of
 the compound (206.32).
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Visualizations

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **m-Cresol**, **6-heptyl-**.

Figure 1. General Workflow for Synthesis and Characterization



Potential Areas of Research

Given that **m-Cresol**, **6-heptyl-** is described as "bioactive," several avenues of research could be explored:

- Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The long alkyl chain in 6-heptyl-m-cresol might enhance its ability to disrupt bacterial cell membranes.
- Antioxidant Properties: Phenols can act as radical scavengers. The antioxidant potential of this compound could be investigated.
- Enzyme Inhibition: The structure might lend itself to binding to the active sites of various enzymes, making it a candidate for enzyme inhibition studies.
- Cytotoxicity and Anticancer Activity: The effect of the compound on various cancer cell lines could be evaluated.

A logical workflow for preliminary biological screening is presented below.

Figure 2. Workflow for Preliminary Biological Screening

Conclusion

While specific experimental data and documented applications for **m-Cresol**, **6-heptyl-** are not readily available, its classification as a bioactive molecule warrants further investigation. This guide provides the foundational chemical information and outlines generalized experimental approaches for its synthesis, characterization, and preliminary biological screening. Researchers interested in this compound are encouraged to use these protocols as a starting point for their investigations. The provided workflows offer a logical progression for elucidating the properties and potential applications of this and other novel chemical entities.

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